Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Systematic IUPAC Nomenclature and Structural Representation

Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole family. Its systematic IUPAC name derives from the parent 1,3,4-thiadiazole ring, substituted at position 2 with a thioether-linked acetate ester and at position 5 with a 4-chloro-3-nitrobenzamido group. The structural hierarchy follows:

- Core structure : 1,3,4-thiadiazole (a five-membered ring containing two nitrogen atoms and one sulfur atom).

- Substituents :

- At position 5: 4-chloro-3-nitrobenzamido (a benzamide derivative with nitro and chloro substituents at positions 3 and 4, respectively).

- At position 2: thioacetate ethyl ester (a sulfur-linked acetyl group esterified with ethanol).

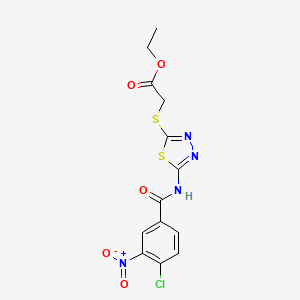

The structural representation (Figure 1) highlights the connectivity of these groups, with the thiadiazole ring serving as the scaffold for functionalization. The 4-chloro-3-nitrobenzamido group introduces electron-withdrawing properties, while the thioacetate moiety enhances solubility and reactivity.

Molecular Formula and Weight Calculations

The molecular formula of this compound is C₁₃H₁₁ClN₄O₅S₂ , derived as follows:

- Core contributions :

- 1,3,4-thiadiazole: C₂H₂N₂S.

- Substituent contributions :

- 4-chloro-3-nitrobenzamido: C₇H₄ClN₂O₃.

- Thioacetate ethyl ester: C₄H₅O₂S.

Molecular weight calculation :

- Carbon (C): $$13 \times 12.01 = 156.13\ \text{g/mol}$$

- Hydrogen (H): $$11 \times 1.01 = 11.11\ \text{g/mol}$$

- Chlorine (Cl): $$1 \times 35.45 = 35.45\ \text{g/mol}$$

- Nitrogen (N): $$4 \times 14.01 = 56.04\ \text{g/mol}$$

- Oxygen (O): $$5 \times 16.00 = 80.00\ \text{g/mol}$$

- Sulfur (S): $$2 \times 32.07 = 64.14\ \text{g/mol}$$

Total : $$156.13 + 11.11 + 35.45 + 56.04 + 80.00 + 64.14 = \boxed{402.87\ \text{g/mol}}$$.

This calculation aligns with structurally similar compounds, such as ethyl 4-(2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (C₂₀H₁₇FN₄O₄S₂, MW 460.5 g/mol), accounting for differences in substituent complexity.

Properties

IUPAC Name |

ethyl 2-[[5-[(4-chloro-3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O5S2/c1-2-23-10(19)6-24-13-17-16-12(25-13)15-11(20)7-3-4-8(14)9(5-7)18(21)22/h3-5H,2,6H2,1H3,(H,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVKDRGCLCDVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

Formation of the Thiadiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Nitro and Chloro Groups: The nitro and chloro groups can be introduced through nitration and chlorination reactions, respectively. These reactions are usually carried out using concentrated nitric acid and chlorine gas or other chlorinating agents.

Amidation: The benzamido group is introduced via an amidation reaction, where the appropriate benzoyl chloride is reacted with the thiadiazole derivative in the presence of a base such as triethylamine.

Thioester Formation: Finally, the ethyl thioacetate moiety is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative is reacted with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Reduction: The compound can be reduced to form various derivatives, such as the conversion of the nitro group to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Reduction: Tin(II) chloride, catalytic hydrogenation.

Substitution: Amines, thiols, alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Amino Derivatives: From the reduction of the nitro group.

Substituted Derivatives: From nucleophilic substitution reactions involving the chloro group.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves the reaction of thiadiazole derivatives with ethyl chloroacetate. The resulting compound features a thiadiazole ring that is known for its diverse biological activities. The structural characteristics include:

- Molecular Formula : C12H12ClN3O4S

- Molecular Weight : 317.76 g/mol

- Functional Groups : Thiadiazole, ester, amide

This unique combination of functional groups contributes to the compound's reactivity and biological properties.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial and fungal strains. Preliminary studies suggest that compounds containing the thiadiazole moiety can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Antitumor Activity

The compound has also shown promise in cancer research. Thiadiazole derivatives are being investigated for their potential antitumor effects. In vitro studies have demonstrated that certain structural modifications can enhance cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer agents .

Antifungal Properties

Recent studies have highlighted the antifungal potential of thiadiazole-based compounds. This compound was found to exhibit moderate antifungal activity against various phytopathogenic fungi, indicating its potential use in agricultural applications as an environmentally friendly fungicide .

Case Study 1: Synthesis and Evaluation

A study conducted by Gursoy & Karal (2003) synthesized several thiadiazole derivatives, including those related to this compound. The evaluation revealed promising antimicrobial properties that could be harnessed for pharmaceutical development .

Case Study 2: Antitumor Activity Assessment

In a study published in Pharmaceutical Research, researchers assessed the antitumor activity of various thiadiazole derivatives in vitro. The results indicated that modifications to the thiadiazole ring significantly impacted cytotoxicity against breast cancer cell lines . This suggests that this compound could be a candidate for further development as an anticancer agent.

Conclusion and Future Directions

This compound exhibits a range of biological activities that make it a valuable compound in both medicinal chemistry and agricultural science. Future research should focus on optimizing its synthesis to enhance biological activity and exploring its mechanisms of action in greater detail.

Data Table: Summary of Biological Activities

| Activity Type | Tested Organisms/Cell Lines | Observed Effects |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Significant inhibition |

| Antitumor | Breast cancer cell lines | Enhanced cytotoxicity |

| Antifungal | Phytopathogenic fungi | Moderate antifungal activity |

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves several pathways:

Enzyme Inhibition: The compound may inhibit key enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity.

DNA Interaction: The nitro and chloro groups can interact with DNA, potentially causing strand breaks or inhibiting replication.

Cell Membrane Disruption: The compound may disrupt cell membranes, leading to cell lysis and death, particularly in microbial cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Thiadiazole Core

The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry. Substituents at positions 2 and 5 significantly influence physicochemical and biological properties. Below is a comparison of key analogs:

Table 1: Substituent Effects on Thiadiazole Derivatives

Key Findings:

Electron-Withdrawing vs. Electron-Donating Groups :

- The target compound’s 4-chloro-3-nitro group (electron-withdrawing) contrasts with 44 ’s 4-methoxy group (electron-donating). The latter showed negligible cytotoxicity (<10%) against cancer cell lines, suggesting electron-withdrawing substituents may enhance bioactivity .

- Chloro-substituted analogs (e.g., 5e , 5j ) exhibit moderate to high yields (74–82%), indicating synthetic feasibility for such derivatives .

Positional Effects of Chlorine :

- 4l (3-chlorobenzamido) demonstrates a higher melting point (178–180°C) compared to 5e (132–134°C), likely due to stronger intermolecular interactions from the meta-chloro placement .

Antifungal Potential:

- highlights thiadiazole-oxadiazole hybrids with antifungal activity against Candida species. Although the target compound lacks direct data, its nitro group may improve membrane penetration, analogous to fluconazole derivatives in .

Cytotoxicity and Anticancer Activity:

- Compound 44 (4-methoxy derivative) showed minimal cytotoxicity, whereas thiadiazole derivatives with halogenated aryl groups (e.g., 5e) often exhibit enhanced activity.

Critical Analysis of Substituent Impact

- Nitro Group : The 3-nitro substituent may increase electrophilicity, aiding interactions with biological targets (e.g., enzyme active sites). However, it could also reduce solubility.

Biological Activity

Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound belongs to the class of thiadiazole derivatives and features an ethyl acetate moiety along with a thiadiazole ring that is substituted with a 4-chloro-3-nitrobenzamide group. Its unique structure enhances its biological activity compared to simpler thiadiazole derivatives.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄ClN₃O₄S₂. The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Thiadiazole Ring | Contains sulfur and nitrogen atoms, contributing to biological activity |

| Chloro Group | Enhances lipophilicity and biological potency |

| Nitro Group | Potentially increases reactivity and biological interactions |

| Ethyl Acetate Moiety | Contributes to solubility and bioavailability |

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results in inhibiting various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .

Antitumor Activity

The compound has been evaluated for its antitumor properties. Experimental data reveal that it exhibits cytotoxic effects against several cancer cell lines. For example, in vitro assays have shown that this compound can induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and modulation of signaling pathways related to inflammation and cell proliferation. The presence of both chloro and nitro substituents on the benzamide moiety is believed to enhance its potency against cancer cell lines while maintaining a favorable safety profile .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against various pathogens including Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Study 2: Antitumor Activity in Cell Lines

In another study focusing on antitumor activity, this compound was tested on human colon carcinoma (HCT116) and breast cancer (MCF7) cell lines. The results indicated IC50 values of 6.2 μM for HCT116 and 43.4 μM for MCF7 cells, demonstrating significant cytotoxicity .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparison with other thiadiazole derivatives is beneficial:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | Antimicrobial | Not specified |

| Ethyl 2-(5-(methylbenzamido)-1,3,4-thiadiazol-2-yl)acetate | Antifungal | Not specified |

| This compound | Antitumor | 6.2 (HCT116), 43.4 (MCF7) |

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing Ethyl 2-((5-(4-chloro-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, and how can purity be optimized? A:

- Synthetic Route : A common approach involves coupling a 1,3,4-thiadiazole-2-amine precursor with 4-chloro-3-nitrobenzoyl chloride in the presence of a base like triethylamine (TEA) in dioxane or pyridine. For example, analogous syntheses use chloroacetyl chloride with amino-thiadiazoles under reflux, followed by purification via recrystallization (ethanol-DMF mixtures) or column chromatography .

- Purity Optimization : Solid-phase extraction (C-18 SPE) can separate parent compounds from degradates, as seen in acetamide derivatives, using ethyl acetate and methanol gradients . Recrystallization from ethanol-DMF (1:1) is effective for removing unreacted starting materials .

Advanced Structural Characterization

Q: How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) for thiadiazole derivatives during structural elucidation? A:

- Methodology :

- Use 2D NMR (HSQC, HMBC) to confirm connectivity, especially for overlapping proton signals in aromatic/amide regions .

- Compare experimental IR carbonyl stretches (~1650–1700 cm⁻¹) with DFT-calculated values to validate amide bond conformations .

- Cross-reference with X-ray crystallography data (e.g., hydrogen bonding patterns like N–H⋯N interactions in thiadiazole dimers) to confirm molecular packing .

- Case Study : highlights non-classical C–H⋯F/O interactions stabilizing crystal structures, which can explain anomalous melting points or solubility .

Biological Activity Profiling

Q: What experimental design considerations are critical for evaluating the anticancer potential of this compound? A:

- Cell Line Selection : Test against diverse cancer cell lines (e.g., MCF-7, A549) and a non-cancer line (e.g., NIH3T3) to assess selectivity .

- Dose-Response Curves : Use IC₅₀ values (e.g., 0.034–0.084 mmol L⁻¹ for MCF-7/A549 in ) with cisplatin as a positive control .

- Mechanistic Studies : Include enzyme inhibition assays (e.g., aromatase IC₅₀ = 0.062 mmol L⁻¹) to link cytotoxicity to specific targets .

Handling Data Contradictions

Q: How should researchers address inconsistent cytotoxicity results across studies? A:

- Replication : Standardize protocols (e.g., MTT assay incubation time, cell passage number) to minimize variability .

- Structural Verification : Re-examine compound purity (HPLC ≥95%) and confirm stereochemistry via X-ray crystallography, as impurities or racemic mixtures can skew activity .

- Meta-Analysis : Compare SAR trends; e.g., electron-withdrawing groups (e.g., -NO₂) on the benzamide moiety may enhance activity, while bulky substituents reduce bioavailability .

Computational Optimization

Q: What computational strategies improve pharmacokinetic properties like BBB penetration? A:

- Free Energy Perturbation (FEP) : Use FEP to predict binding affinity changes during substituent modifications (e.g., cyclohexylmethyl groups enhance BBB permeability in NMDA receptor antagonists) .

- LogP/LogD Analysis : Optimize lipophilicity (target LogP ~2–3) via substituent engineering (e.g., replacing polar groups with trifluoromethyl) to balance solubility and membrane penetration .

Reaction Mechanism Insights

Q: What mechanistic evidence supports the nucleophilic substitution in thiadiazole synthesis? A:

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify intermediates. For example, POCl₃-mediated cyclization of thiosemicarbazides to thiadiazoles proceeds via a P=O intermediate, confirmed by ³¹P NMR .

- Isotope Labeling : Use ¹⁵N-labeled amines to trace nucleophilic attack on the thiadiazole core, as shown in analogous syntheses .

Scale-Up Challenges

Q: What are the key challenges in scaling up synthesis, and how can they be mitigated? A:

- Exothermic Reactions : Control temperature during chloroacetyl chloride addition using dropwise addition and ice baths to prevent side reactions .

- Solvent Selection : Replace dioxane with safer alternatives (e.g., THF) for large-scale reactions, and optimize recrystallization solvents (e.g., ethanol/water) to reduce costs .

Degradation and Stability

Q: How can researchers assess hydrolytic stability under physiological conditions? A:

- Forced Degradation : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC. Ethyl ester groups are prone to hydrolysis, generating acetic acid derivatives .

- Stabilization Strategies : Consider prodrug approaches (e.g., methyl ester analogs) or formulation in lipid nanoparticles to protect labile moieties .

Comparative SAR Studies

Q: How do substituents on the benzamide and thiadiazole rings influence bioactivity? A:

- Benzamide Substituents :

- Thiadiazole Modifications :

Regulatory and Safety Profiling

Q: What preclinical safety assays are recommended before in vivo studies? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.